Flll31

Descripción

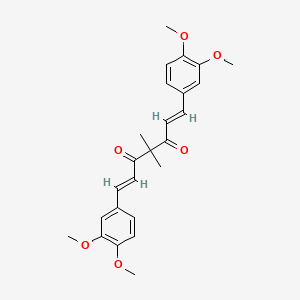

Structure

3D Structure

Propiedades

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMZAMVBGQWOHT-UTLPMFLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467449 | |

| Record name | FLLL31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-97-9 | |

| Record name | FLLL31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLLL31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FLLL31 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLLL31 is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently found to be constitutively activated in a wide array of human cancers.[1][2] Derived from curcumin, this compound was designed to selectively target the Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, both of which are critical for the dimerization and signal transduction of STAT3.[1] Persistent STAT3 signaling plays a pivotal role in oncogenesis, contributing to cell survival, proliferation, drug resistance, and angiogenesis.[1][2] Consequently, the inhibition of this pathway presents a promising therapeutic strategy for various malignancies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

This compound exerts its anti-cancer effects primarily by disrupting the JAK2/STAT3 signaling cascade. This pathway is a central regulator of gene expression involved in cell proliferation and survival.[4]

1. Inhibition of JAK2 Kinase Activity and STAT3 Phosphorylation:

The activation of STAT3 is initiated by its phosphorylation at the tyrosine residue 705 (Y705) by upstream kinases, most notably JAK2.[2] This phosphorylation event is a prerequisite for STAT3 dimerization. This compound has been shown to significantly inhibit the kinase activity of JAK2.[1] By doing so, it effectively prevents the phosphorylation of STAT3.[1][2] Western blot analyses have consistently demonstrated a dose-dependent reduction in the levels of phosphorylated STAT3 (p-STAT3) in various cancer cell lines treated with this compound, including those from breast, pancreatic, glioblastoma, and multiple myeloma cancers.[1][2][5]

2. Prevention of STAT3 Dimerization and Nuclear Translocation:

Phosphorylated STAT3 monomers form homodimers or heterodimers with other STAT proteins via their SH2 domains.[2] These dimers then translocate from the cytoplasm to the nucleus. This compound's ability to bind to the STAT3 SH2 domain interferes with this dimerization process.[1] By inhibiting both phosphorylation and directly interfering with the SH2 domain, this compound effectively blocks the formation of active STAT3 dimers.

3. Inhibition of STAT3 DNA Binding and Transcriptional Activation:

Once in the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription.[2] this compound has been demonstrated to potently inhibit the DNA binding activity of STAT3.[1][2] This leads to the downregulation of the expression of STAT3 target genes that are crucial for tumor progression.[1][2]

Downstream Consequences of STAT3 Inhibition by this compound

The inhibition of STAT3 signaling by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity:

-

Induction of Apoptosis: A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This is evidenced by the increased cleavage of caspase-3 and poly-ADP ribose polymerase (PARP), key executioners of the apoptotic process.[1][2] The pro-apoptotic effect is further mediated by the downregulation of anti-apoptotic proteins that are transcriptionally regulated by STAT3, such as Bcl-2, Bcl-xL, and Survivin.[1][6]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[7][8][9] This is often associated with the reduced expression of cell cycle regulators like Cyclin D1, a known downstream target of STAT3.[1][2][6]

-

Inhibition of Cell Viability and Proliferation: By inducing apoptosis and cell cycle arrest, this compound potently inhibits the viability and proliferation of a broad range of cancer cell lines.[1][2][6][10]

-

Suppression of Invasion and Metastasis: Constitutive STAT3 signaling is linked to cancer cell invasion and metastasis.[2] this compound has been shown to inhibit colony formation in soft agar and cell invasion, suggesting its potential to suppress metastatic spread.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key data from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Not specified, but potent | [1] |

| PANC-1 | Pancreatic Cancer | Not specified, but potent | [1] |

| U87 | Glioblastoma | < 5 | [2] |

| U266 | Multiple Myeloma | < 5 | [2] |

| SW480 | Colorectal Cancer | < 5 | [2] |

| RH28 | Rhabdomyosarcoma | Not specified, but potent | [6] |

| RH30 | Rhabdomyosarcoma | Not specified, but potent | [6] |

| RD2 | Rhabdomyosarcoma | Not specified, but potent | [6] |

Table 2: Effects of this compound on Key Molecular Markers

| Cancer Cell Line | Treatment | Effect | Reference |

| MDA-MB-231 | This compound (2.5 and 5 µM) | Reduced p-STAT3 levels | [1] |

| PANC-1 | This compound (2.5 and 5 µM) | Reduced p-STAT3 levels | [1] |

| MDA-MB-231 | This compound | Decreased STAT3 DNA-binding activity | [1] |

| PANC-1 | This compound | Decreased STAT3 DNA-binding activity | [1] |

| MDA-MB-231 | This compound | Increased cleavage of pro-caspase-3 | [1] |

| PANC-1 | This compound | Increased cleavage of pro-caspase-3 | [1] |

| Multiple Cell Lines | FLLL32 (similar to this compound) | Downregulation of Cyclin D1, Bcl-2, Survivin | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50). Assays like MTT, XTT, or SRB are commonly used.[11][12]

Protocol (MTT Assay Example):

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Principle: To detect and quantify the levels of specific proteins (e.g., p-STAT3, total STAT3, cleaved caspase-3, PARP) in cell lysates.[13]

Protocol:

-

Treat cancer cells with this compound at desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Principle: To assess the ability of STAT3 to bind to its specific DNA consensus sequence.

Protocol:

-

Treat cells with this compound and prepare nuclear extracts.

-

Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Incubate the labeled probe with the nuclear extracts in a binding reaction buffer.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

STAT3 Reporter Gene Assay

Principle: To measure the transcriptional activity of STAT3 in living cells.[14][15][16]

Protocol:

-

Co-transfect cancer cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treat the transfected cells with this compound.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Calculate the relative STAT3 transcriptional activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.[17]

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effects on cancer cells.

Conclusion

This compound is a potent and selective inhibitor of the JAK2/STAT3 signaling pathway, a critical driver of oncogenesis in numerous cancers. Its mechanism of action involves the inhibition of STAT3 phosphorylation, dimerization, and DNA binding, leading to the downregulation of key target genes involved in cell survival and proliferation. This ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells. The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancers with aberrant STAT3 signaling.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of STAT3 in Cancer: From Metabolic Regulation to Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluacrypyrim, a novel STAT3 activation inhibitor, induces cell cycle arrest and apoptosis in cancer cells harboring constitutively-active STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]

- 16. signosisinc.com [signosisinc.com]

- 17. mdpi.com [mdpi.com]

FLLL31: A Technical Guide to a Novel Dual JAK2/STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis. This has rendered STAT3 a compelling target for anticancer drug development. FLLL31, a novel small molecule inhibitor derived from the natural product curcumin, has emerged as a potent and selective antagonist of the STAT3 signaling pathway. Uniquely, this compound is designed to dually target both the upstream Janus Kinase 2 (JAK2) and the SH2 domain of STAT3, critical for its dimerization and activation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its preclinical evaluation.

Discovery and Rationale

This compound was developed as an analog of curcumin, the primary bioactive compound in turmeric, which is known for its broad-spectrum anti-cancer properties. However, the clinical utility of curcumin is hampered by its poor bioavailability and lack of target specificity. This compound was rationally designed to overcome these limitations.[1]

Key structural modifications were introduced to the curcumin scaffold to enhance its stability and interaction with the intended molecular targets. Specifically, the central β-diketone moiety of curcumin, which is prone to keto-enol tautomerization, was modified. In this compound, geminal dimethyl substituents are placed on the central carbon, preventing enolization. This modification is predicted to allow for better interaction with crucial binding sites within the JAK2 kinase and the STAT3 SH2 domain. Additionally, this compound incorporates 3,4-dimethoxy substituents to mimic dimethoxycurcumin, a more stable and efficacious curcumin analog.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting two key components of the JAK/STAT3 signaling pathway:

-

JAK2 Kinase Inhibition: JAK2 is a tyrosine kinase that phosphorylates STAT3 upon cytokine or growth factor stimulation, a critical step for STAT3 activation. This compound has been shown to significantly inhibit the kinase activity of JAK2.[1]

-

STAT3 SH2 Domain Binding: The SH2 domain of STAT3 is essential for its dimerization, a prerequisite for its translocation to the nucleus and subsequent transcriptional activity. Computational modeling and experimental data indicate that this compound binds to the STAT3 SH2 domain, thereby disrupting STAT3 dimerization.[1][2]

By targeting both JAK2 and the STAT3 SH2 domain, this compound effectively blocks STAT3 phosphorylation, its ability to bind to DNA, and the transcription of its downstream target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][3]

Signaling Pathway Diagram

Quantitative Data

The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pancreatic Cancer | |||

| PANC-1 | Pancreatic Adenocarcinoma | ~2.5-5.0 | [2] |

| BXPC-3 | Pancreatic Adenocarcinoma | <5.0 | [2] |

| HPAC | Pancreatic Adenocarcinoma | <5.0 | [2] |

| SW1990 | Pancreatic Adenocarcinoma | <5.0 | [2] |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5-5.0 | [2] |

| SK-BR-3 | HER2-Positive Breast Cancer | <5.0 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | <5.0 | [2] |

| MDA-MB-453 | HER2-Positive Breast Cancer | <5.0 | [2] |

| SUM159 | Triple-Negative Breast Cancer | <5.0 | [2] |

| Glioblastoma | |||

| U-87MG | Glioblastoma | Potent Inhibition | [4] |

| U-373MG | Glioblastoma | Potent Inhibition | [4] |

| Tu-9648 | Glioblastoma | Potent Inhibition | [4] |

| Neuroblastoma | |||

| Neuro-2a | Neuroblastoma | Potent Inhibition | [4] |

| SH-SY5Y | Neuroblastoma | Potent Inhibition | [4] |

Experimental Protocols

Cell Viability Assay

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), a colorimetric assay such as the MTT or MTS assay is commonly used. These assays measure the metabolic activity of viable cells.

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

Principle: This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in cell lysates, providing a direct measure of this compound's inhibitory effect on STAT3 activation.

Protocol:

-

Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

Principle: This assay measures the ability of this compound to inhibit the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter.

Protocol:

-

Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with different concentrations of this compound.

-

After an additional 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Soft Agar Colony Formation Assay

Principle: This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Protocol:

-

Prepare a base layer of 0.6% agar in a 6-well plate.

-

Mix a single-cell suspension of cancer cells with 0.35% top agar and plate it on top of the base layer.

-

Treat the cells with this compound by incorporating it into the top agar layer or by adding it to the overlying medium.

-

Incubate the plates for 2-3 weeks, feeding the cells with fresh medium containing this compound every few days.

-

Stain the colonies with crystal violet and count them using a microscope.

Apoptosis Assay by Annexin V Staining

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI, to distinguish necrotic cells) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry.

Experimental Workflow Diagram

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound's sister compound, FLLL32. Administration of FLLL32 has been shown to inhibit tumor growth and reduce vascularity in chicken embryo and mouse xenografts.[2] Similar in vivo studies are warranted to fully characterize the therapeutic potential of this compound.

In Vivo Experimental Workflow Diagram

Structure-Activity Relationship (SAR)

The development of this compound is rooted in the extensive SAR studies of curcumin and its analogs. Key findings that guided the design of this compound include:

-

The β-Diketone Moiety: Modification of this central linker to prevent enolization, as seen in this compound, is crucial for enhanced stability and improved interaction with target proteins.

-

Aromatic Ring Substituents: The presence and position of substituents on the phenyl rings significantly influence biological activity. The 3,4-dimethoxy groups in this compound are associated with increased stability and efficacy compared to the hydroxyl and methoxy groups of curcumin.[1]

-

The Pentadienone Scaffold: The overall length and rigidity of the molecule are important for fitting into the binding pockets of JAK2 and the STAT3 SH2 domain.

Further SAR studies on this compound and related analogs will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties for potential clinical development.

Conclusion

This compound represents a promising, rationally designed small molecule inhibitor that dually targets the JAK2/STAT3 signaling pathway. Its potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, coupled with a well-defined mechanism of action, underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FLLL31: A Potent Dual Inhibitor of JAK2/STAT3 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FLLL31, a synthetic analog of curcumin, has emerged as a potent small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the JAK2/STAT3 pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. This compound exerts its anti-cancer effects by directly binding to the kinase domain of JAK2 and the Src Homology 2 (SH2) domain of STAT3, thereby inhibiting STAT3 phosphorylation, dimerization, and subsequent nuclear translocation and transcriptional activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and detailed experimental protocols for its investigation.

Chemical Structure and Properties

This compound, chemically known as (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione, is a derivative of curcumin. Its structure is characterized by two methoxy-substituted phenyl rings linked by a seven-carbon chain with a diketone moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione |

| Synonyms | Tetramethylcurcumin |

| Molecular Formula | C₂₅H₂₈O₆ |

| Molecular Weight | 424.49 g/mol |

| CAS Number | 52328-97-9 |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO (≥10 mg/mL) |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: Targeting the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling cascade is a critical pathway in cellular communication, transmitting signals from extracellular cytokines and growth factors to the nucleus to regulate gene expression. In many cancers, this pathway is aberrantly and constitutively activated, leading to uncontrolled cell growth and survival.

This compound has been designed as a dual inhibitor, targeting two key components of this pathway:

-

JAK2 Inhibition: this compound directly interacts with the kinase domain of JAK2, preventing the autophosphorylation and activation of this upstream kinase.

-

STAT3 SH2 Domain Binding: this compound binds to the SH2 domain of STAT3. This domain is crucial for the recruitment of STAT3 to phosphorylated cytokine receptors and for the dimerization of activated STAT3 monomers. By occupying the SH2 domain, this compound prevents the formation of functional STAT3 dimers.

This dual inhibition effectively blocks the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), a critical step for its activation. Consequently, the downstream transcriptional activities of STAT3, which promote the expression of genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis, are suppressed.[1]

References

FLLL31: A Curcumin-Derived STAT3 Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: FLLL31 and its relationship to curcumin, focusing on its mechanism of action as a potent inhibitor of the STAT3 signaling pathway.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] The constitutive activation of STAT3 is a frequent event in a wide array of human cancers, contributing to tumor progression and therapeutic resistance, making it a prime target for novel anticancer therapies.[1][2][3]

Curcumin, a natural polyphenol derived from turmeric, has demonstrated potential in targeting the STAT3 signaling pathway.[4] However, its clinical application is significantly hampered by poor bioavailability and rapid metabolism.[5] To overcome these limitations, synthetic analogs have been developed to enhance potency and stability. This compound and its closely related analog FLLL32 are novel small molecules derived from curcumin, specifically designed to be potent and selective inhibitors of the STAT3 signaling pathway.[1][3] These compounds were engineered to preferentially interact with both the Janus Kinase 2 (JAK2) and the SH2 domain of STAT3, crucial components for STAT3 activation and signal transduction.[1][3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

This compound exerts its anticancer effects by directly targeting the STAT3 signaling cascade. The canonical activation of STAT3 is initiated by upstream cytokines and growth factors, which leads to the activation of Janus kinases (JAKs).[6][7] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), prompting its dimerization, translocation to the nucleus, and subsequent binding to the promoter regions of target genes.[6][8] These target genes include key regulators of cell survival (Bcl-2, Bcl-xL, Survivin), proliferation (Cyclin D1, c-Myc), and angiogenesis (VEGF).[1][9][10]

This compound was designed to inhibit this pathway at two critical points:

-

JAK2 Inhibition: this compound directly inhibits the kinase activity of JAK2, an upstream activator of STAT3.[1]

-

STAT3 SH2 Domain Binding: this compound binds to the SH2 domain of STAT3, which is essential for its dimerization and subsequent activation.[1][3]

By targeting both JAK2 and the STAT3 SH2 domain, this compound effectively blocks STAT3 phosphorylation, DNA binding activity, and the transcription of its downstream target genes, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3][10]

Signaling Pathway Diagram

Quantitative Data: In Vitro Efficacy

The potency of this compound and its analog FLLL32 has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating their superior growth-suppressive activity compared to curcumin.

Table 1: IC50 Values of this compound and FLLL32 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| A375 | Melanoma | FLLL32 | 1.3 | [3] |

| Multiple Lines | Melanoma | FLLL32 | 1.9 - 2.8 | [3] |

| OSA8 | Osteosarcoma (Canine) | FLLL32 | ~1.0 | [11] |

| OSA16 | Osteosarcoma (Canine) | FLLL32 | ~1.2 | [11] |

| D17 | Osteosarcoma (Canine) | FLLL32 | ~1.45 | [11] |

| SJSA | Osteosarcoma (Human) | FLLL32 | ~0.75 | [11] |

| U2OS | Osteosarcoma (Human) | FLLL32 | ~1.1 | [11] |

Table 2: Comparative Potency of FLLL11/FLLL12 and Curcumin

| Compound | IC50 Range (µM) in Breast & Prostate Cancer Cells | Reference |

| FLLL11 | 0.3 - 5.7 | [12] |

| FLLL12 | 0.3 - 3.8 | [12] |

| Curcumin | 14.4 - 50 | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and FLLL32.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 cells per well in triplicate.[13]

-

Compound Treatment: Treat the cells with varying concentrations of this compound, FLLL32, or curcumin (e.g., 0.5 to 5 µM for FLLL compounds, 0.5 to 30 µM for curcumin) for 72 hours.[13]

-

MTT Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL and incubate for 3.5 hours at 37°C.[13][14]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., N,N-dimethylformamide) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: The following day, read the absorbance at 450 nm using a microplate reader.[13]

-

IC50 Calculation: Determine the IC50 values using appropriate software (e.g., Sigma Plot 9.0).[13]

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3).

Protocol:

-

Cell Lysis: Treat cancer cells (e.g., MDA-MB-231, PANC-1) with this compound or FLLL32 (e.g., 2.5 and 5 µM) for 24 hours.[1] Lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Also, probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

JAK2 Kinase Assay

This assay measures the enzymatic activity of JAK2.

Protocol:

-

Assay Setup: Utilize a commercial JAK2 kinase assay kit (e.g., HTScan® JAK2 Kinase Assay Kit from Cell Signaling Technologies) following the manufacturer's protocol.[1][13]

-

Compound Addition: Add this compound or FLLL32 at a specified concentration (e.g., 5 µM) to the reaction mixture.[1]

-

Kinase Reaction: Initiate the kinase reaction by adding ATP.

-

Detection: Measure the kinase activity, typically through the detection of a phosphorylated substrate.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Use invasion chambers coated with Matrigel®.[15]

-

Cell Seeding: Prepare a cell suspension in a serum-free medium and seed the cells (e.g., 5 x 10^4 cells/mL) into the upper chamber.[15]

-

Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

-

Compound Treatment: Include this compound or FLLL32 in the medium in the upper chamber.

-

Incubation: Incubate the chambers for a specified period (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane (e.g., with Diff-Quik™ stain).[15]

-

Quantification: Count the number of invaded cells under a microscope.

Experimental Workflow Diagram

Conclusion

This compound and its analogs represent a significant advancement in the development of curcumin-based therapeutics. By targeting the STAT3 signaling pathway with high potency and specificity, these compounds overcome the limitations of natural curcumin. The robust preclinical data demonstrating their efficacy in inhibiting cancer cell growth and inducing apoptosis underscore their potential as novel therapeutic agents. Further research, including comprehensive pharmacokinetic and in vivo studies, will be crucial in translating these promising findings into clinical applications for the treatment of cancers with aberrant STAT3 signaling.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The small molecule curcumin analog FLLL32 induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. mdpi.com [mdpi.com]

- 10. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New curcumin analogues exhibit enhanced growth-suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. corning.com [corning.com]

An In-depth Technical Guide to the In Vitro Biological Activity of FLLL31

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FLLL31 is a novel, synthetic small molecule derived from curcumin, engineered as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a well-documented driver of oncogenesis, promoting cell proliferation, survival, invasion, and drug resistance in a wide array of human cancers. This compound exerts its biological effects through a dual-targeting mechanism, disrupting both the upstream kinase Janus Kinase 2 (JAK2) and the critical SH2 domain of STAT3 itself. This guide provides a comprehensive overview of the in vitro biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Inhibition of the JAK/STAT3 Pathway

This compound is specifically designed to bind to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain.[1] The canonical activation of STAT3 begins with cytokine or growth factor binding to a cell surface receptor, leading to the activation of receptor-associated JAKs. JAK2 then phosphorylates STAT3 monomers at a critical tyrosine residue (Tyr705). This phosphorylation event is essential for the subsequent formation of STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1).[1]

This compound disrupts this cascade at two key points:

-

JAK2 Inhibition: It directly inhibits the kinase activity of JAK2, preventing the initial phosphorylation of STAT3.[1]

-

STAT3 SH2 Domain Binding: It binds to the STAT3 SH2 domain, physically hindering the dimerization of phosphorylated STAT3 monomers.[1]

This dual-inhibition mechanism ensures a robust blockade of STAT3 signaling, leading to the downregulation of its target genes, suppression of oncogenic processes, and induction of apoptosis in cancer cells with constitutively active STAT3.[1] Notably, this compound demonstrates high selectivity for STAT3 and JAK2, with minimal inhibitory effects on other signaling pathways such as STAT1, AKT, mTOR, or ERK1/2.[1]

References

FLLL31: A Potent Inhibitor of STAT3 Phosphorylation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. FLLL31, a novel curcumin analogue, has emerged as a potent inhibitor of the STAT3 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inhibiting STAT3 phosphorylation. We will detail the signaling pathways affected, present quantitative data on its efficacy, and provide comprehensive experimental protocols for its study.

Introduction: The STAT3 Signaling Pathway

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[1][2][3][4][5] Activated JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[2][4] This phosphorylation event triggers the dimerization of STAT3 monomers via their SH2 domains.[2][3][6] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[1][4][7] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and tumor progression.[6][8][9]

This compound: Mechanism of Action

This compound is a small molecule designed to directly and indirectly inhibit the STAT3 signaling pathway.[6] It is a synthetic analogue of curcumin, modified to enhance its stability and binding affinity for its molecular targets.[6]

Dual Inhibition of JAK2 and STAT3

The primary mechanism of action of this compound involves the dual inhibition of both the upstream kinase JAK2 and the STAT3 protein itself.[6]

-

JAK2 Inhibition: this compound directly inhibits the kinase activity of JAK2.[6] By doing so, it prevents the initial phosphorylation of STAT3 at Tyr705, a crucial step for its activation.[6]

-

STAT3 SH2 Domain Binding: this compound is also designed to bind to the Src Homology 2 (SH2) domain of STAT3.[6][8] The SH2 domain is essential for the dimerization of phosphorylated STAT3 monomers.[2][3][6] By occupying this domain, this compound sterically hinders the formation of STAT3 dimers, even if some STAT3 phosphorylation occurs.[6]

This dual-pronged attack on the STAT3 pathway makes this compound a highly effective inhibitor.

Downstream Effects of STAT3 Inhibition

By inhibiting STAT3 phosphorylation and subsequent activation, this compound effectively downregulates the expression of numerous STAT3 target genes.[2][6] These genes are critically involved in oncogenesis:

-

Cell Cycle Progression: Inhibition of genes like Cyclin D1 leads to cell cycle arrest.[2][6]

-

Apoptosis: Downregulation of anti-apoptotic genes such as Bcl-2, Bcl-xL, and Survivin promotes programmed cell death.[6]

-

Angiogenesis: Reduced expression of VEGF can inhibit the formation of new blood vessels that supply tumors.[6]

The culmination of these effects is a potent anti-tumor response in cancer cells with constitutively active STAT3 signaling.[6][8]

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| JAK2 Kinase Activity Inhibition | In vitro assay | ~60% inhibition at 5 µM | [6] |

| IC50 for Cell Viability | MDA-MB-231 (Breast Cancer) | < 5 µM | [6] |

| PANC-1 (Pancreatic Cancer) | < 5 µM | [6] | |

| STAT3 DNA Binding Inhibition | MDA-MB-231 (Breast Cancer) | Effective reduction observed | [6] |

| PANC-1 (Pancreatic Cancer) | Effective reduction observed | [6] | |

| STAT3 Transcriptional Activity | MDA-MB-231 (Breast Cancer) | Dose-dependent reduction in luciferase activity | [6] |

Note: The provided data is a summary from the cited literature. Specific values may vary depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the STAT3 pathway.

Western Blotting for STAT3 Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cells treated with this compound.

Protocol Steps:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time periods.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

References

- 1. mesoscale.com [mesoscale.com]

- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. STAT3 signaling pathway is necessary for cell survival and tumorsphere forming capacity in ALDH⁺/CD133⁺ stem cell-like human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FLLL31: A Technical Guide to its Effects on Gene Expression via STAT3 Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FLLL31 is a novel, small-molecule inhibitor derived from curcumin, engineered to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of numerous human cancers, driving the expression of genes essential for proliferation, survival, and angiogenesis. This compound was specifically designed to interact with both the SH2 domain of STAT3, which is critical for its dimerization and activation, and its upstream activating kinase, Janus Kinase 2 (JAK2).[1] This dual-targeting strategy results in potent and selective inhibition of STAT3 phosphorylation, its subsequent DNA binding and transcriptional activity, and the expression of its downstream target genes.[1][3] This document provides a comprehensive technical overview of this compound's mechanism, its quantitative effects on gene expression, and detailed protocols for assessing its activity.

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

The canonical JAK/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors.[4] Upon ligand binding, cell surface receptors activate associated JAKs, which then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[3][5] This phosphorylation event induces STAT3 to form homodimers via reciprocal SH2 domain interactions.[3] These dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating transcription of proteins involved in critical oncogenic processes.[4][5][6]

This compound exerts its effect by directly interfering with this cascade. It is designed to bind to JAK2 and the STAT3 SH2 domain, thereby preventing the initial phosphorylation of STAT3 and inhibiting the dimerization of any STAT3 that does become phosphorylated.[1][2] This leads to a significant reduction in STAT3's ability to act as a transcription factor.

Caption: this compound inhibits the JAK/STAT3 pathway at JAK2 and the STAT3 SH2 domain.

Quantitative Effects on Gene Expression and Cell Viability

Treatment with this compound leads to a dose-dependent decrease in the transcription of STAT3 target genes. This effect has been quantified in various cancer cell lines, demonstrating this compound's potent activity.

Table 1: Downregulation of STAT3 Target Gene mRNA Levels

This table summarizes the observed reduction in mRNA levels of key STAT3-regulated genes following treatment with this compound or its analog FLLL32 in MDA-MB-231 breast cancer and PANC-1 pancreatic cancer cells.[1]

| Target Gene | Function | Cell Line | Fold Change vs. Control |

| Cyclin D1 | Cell Cycle Progression | MDA-MB-231 | Downregulated |

| Cyclin D1 | Cell Cycle Progression | PANC-1 | Downregulated |

| Survivin | Inhibition of Apoptosis | MDA-MB-231 | Downregulated |

| Survivin | Inhibition of Apoptosis | PANC-1 | Downregulated |

| Bcl-2 | Inhibition of Apoptosis | MDA-MB-231 | Downregulated |

| Bcl-2 | Inhibition of Apoptosis | PANC-1 | Downregulated |

| Bcl-xL | Inhibition of Apoptosis | MDA-MB-231 | Downregulated |

| VEGF | Angiogenesis | MDA-MB-231 | Downregulated |

Note: The source indicates downregulation was observed but does not provide specific fold-change values in the main text. The effect was confirmed by RT-PCR.[1]

Table 2: Comparative IC₅₀ Values of this compound and Other Inhibitors

The growth-suppressive activity of this compound was compared to other known JAK2 and STAT3 inhibitors across a panel of cancer cell lines. The IC₅₀ values represent the concentration required to inhibit cell viability by 50%.[1]

| Cell Line | This compound (µM) | FLLL32 (µM) | AG490 (µM) | WP1066 (µM) | Stattic (µM) |

| MDA-MB-231 (Breast) | 2.8 | 2.5 | >50 | 5.1 | 7.2 |

| PANC-1 (Pancreatic) | 3.5 | 3.1 | >50 | 6.8 | 8.5 |

| HPAC (Pancreatic) | 4.2 | 3.8 | >50 | 7.5 | 9.1 |

| BXPC-3 (Pancreatic) | 3.9 | 3.6 | >50 | 7.2 | 8.8 |

Data synthesized from Supplemental Table 3 referenced in the source material.[1]

Experimental Methodologies

To assess the biological effects of this compound, several key experimental procedures are employed. The following sections provide detailed protocols for these assays.

Caption: Workflow for analyzing this compound's effect on gene and protein expression.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the levels of phosphorylated STAT3 (p-STAT3), total STAT3, and markers of apoptosis like cleaved caspase-3.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, PANC-1) and allow them to adhere overnight. Treat the cells with desired concentrations of this compound (e.g., 2.5 µM and 5 µM) or DMSO as a vehicle control for 24 hours.[1]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ, normalizing to the loading control.[1]

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol quantifies the mRNA levels of STAT3 target genes.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in section 4.1.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Cyclin D1, Bcl-2, Survivin) and a housekeeping gene (GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[7] Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. The fold change is then determined relative to the DMSO-treated control group.

STAT3-Dependent Luciferase Reporter Assay

This assay directly measures the transcriptional activity of STAT3 in the nucleus.

-

Cell Transfection: Stably or transiently transfect cells (e.g., MDA-MB-231, which has high endogenous p-STAT3) with a luciferase reporter plasmid containing STAT3 binding sites in its promoter (e.g., pLucTKS3).[1]

-

Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of this compound or a control for 24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells using a reporter lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalization: Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.

-

Analysis: Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the inhibition of STAT3 transcriptional activation.[1]

Conclusion

This compound is a potent and selective inhibitor of the JAK/STAT3 signaling pathway. By targeting both JAK2 and the STAT3 SH2 domain, it effectively prevents STAT3 activation and its function as a transcription factor.[1] This leads to the significant downregulation of key genes involved in cancer cell proliferation, survival, and other oncogenic processes. The quantitative data and detailed methodologies presented in this guide provide a robust framework for researchers and drug developers to investigate and leverage the therapeutic potential of this compound in cancers driven by aberrant STAT3 signaling.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Proliferation-based Expression Signature as Prognostic Marker in Early Stage Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

FLLL31: A Potent Inhibitor of STAT3 Signaling for Basic Cancer Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently found to be constitutively activated in a wide array of human cancers.[1][2] This aberrant activation drives multiple oncogenic processes, including cell survival, proliferation, drug resistance, and angiogenesis, making STAT3 an attractive target for cancer therapy. FLLL31 is a novel small molecule inhibitor derived from curcumin, designed to selectively target the JAK2/STAT3 signaling pathway.[1][2] Specifically, this compound is engineered to interact with both the SH2 domain of STAT3 and its upstream activator, the Janus Kinase 2 (JAK2).[1] This dual inhibition leads to a potent disruption of STAT3-mediated signal transduction. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in basic cancer cell biology research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. It is designed to bind to the Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which is crucial for STAT3 dimerization and subsequent signal transduction.[1][2] By targeting both JAK2 and the STAT3 SH2 domain, this compound effectively blocks the phosphorylation of STAT3.[1] This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding activity, ultimately leading to the downregulation of STAT3 target genes involved in cell survival and proliferation.[1] Studies have shown that this compound is selective for JAK2 and STAT3, with minimal inhibitory effects on other signaling proteins such as STAT1, mTOR, p70S6K, ERK1/2, AKT, EGFR, and Src.[1]

Effects on Cancer Cell Biology

This compound has demonstrated significant anti-cancer activity across a variety of cancer cell lines, primarily those with constitutively activated STAT3. Its effects are multifaceted, impacting cell viability, apoptosis, and the cell cycle.

Inhibition of Cell Viability and Proliferation

This compound potently inhibits the viability of various cancer cells. This has been observed in pancreatic, breast, glioblastoma, and neuroblastoma cell lines.[1][3][4]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | ~2.5 - 5 | [1] |

| BXPC-3 | Pancreatic Cancer | ~2.5 - 5 | [1] |

| HPAC | Pancreatic Cancer | ~2.5 - 5 | [1] |

| SW1990 | Pancreatic Cancer | ~2.5 - 5 | [1] |

| MDA-MB-231 | Breast Cancer | ~2.5 - 5 | [1] |

| SK-BR-3 | Breast Cancer | ~2.5 - 5 | [1] |

| MDA-MB-468 | Breast Cancer | ~2.5 - 5 | [1] |

| SUM159 | Breast Cancer | ~2.5 - 5 | [1] |

| Tu-9648 | Glioblastoma | Potent | [3] |

| U-87MG | Glioblastoma | Potent | [3] |

| U-373MG | Glioblastoma | Potent | [3] |

| Neuro-2a | Neuroblastoma | Potent | [3] |

| SH-SY5Y | Neuroblastoma | Potent | [3] |

Note: "Potent" indicates that the source confirmed significant inhibition of cell viability by this compound but did not provide a specific IC50 value.

Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to the cleavage of caspase-3 and PARP, hallmark indicators of apoptosis, in cancer cells with constitutively active STAT3.[1] Importantly, this compound has been shown to be selective for cancer cells, with minimal apoptotic induction in normal cell lines at similar concentrations.[1]

Cell Cycle Arrest

Inhibition of the STAT3 pathway by this compound can also lead to cell cycle arrest. By downregulating STAT3 target genes such as Cyclin D1, this compound can halt the progression of cancer cells through the cell cycle, further contributing to its anti-proliferative effects.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of STAT3.

Materials:

-

This compound

-

Cancer cell line with constitutive STAT3 activation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for the appropriate time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Conclusion

This compound is a promising small molecule inhibitor of the JAK2/STAT3 signaling pathway with potent anti-cancer activity in a variety of cancer cell models. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a valuable tool for basic cancer cell biology research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in their own cancer models.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L61H46 shows potent efficacy against human pancreatic cancer through inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

FLLL31 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLLL31 is a novel, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Derived from curcumin, this compound is designed to selectively target the Janus kinase 2 (JAK2) and the STAT3 Src Homology 2 (SH2) domain.[1] This targeted action effectively inhibits STAT3 phosphorylation, its subsequent dimerization, and nuclear translocation, leading to a downstream blockade of STAT3-mediated gene transcription.[1] The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it plays a pivotal role in promoting cell survival, proliferation, angiogenesis, and drug resistance.[1][2] this compound has demonstrated potent growth-suppressive activity and induction of apoptosis in various cancer cell lines, particularly those exhibiting constitutively active STAT3.[1][3]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidance on data interpretation, and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound exerts its biological effects by directly interfering with the JAK/STAT3 signaling cascade. Upon binding of cytokines or growth factors to their receptors, JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3.[4][5] STAT3 is then recruited and subsequently phosphorylated by JAKs. This phosphorylation event is critical for the formation of STAT3 homodimers, which then translocate to the nucleus to act as transcription factors for genes involved in cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin.[1]

This compound disrupts this pathway by binding to both JAK2 and the SH2 domain of STAT3, thereby preventing STAT3 phosphorylation and activation.[1] This leads to the downregulation of its downstream target genes and subsequent inhibition of cancer cell growth and survival.

Data Presentation

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various pancreatic and breast cancer cell lines, demonstrating its efficacy in inhibiting cell viability.

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Cancer | ~2.5 - 5.0 |

| BXPC-3 | Pancreatic Cancer | ~2.5 - 5.0 |

| HPAC | Pancreatic Cancer | ~2.5 - 5.0 |

| SW1990 | Pancreatic Cancer | ~2.5 - 5.0 |

| MDA-MB-231 | Breast Cancer | ~2.5 - 5.0 |

| SK-BR-3 | Breast Cancer | ~2.5 - 5.0 |

| MDA-MB-468 | Breast Cancer | ~2.5 - 5.0 |

| SUM159 | Breast Cancer | Not explicitly stated |

Note: The IC50 values are approximated from graphical representations and textual descriptions in the cited literature. For precise values, refer to the source publications.

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Workflow for this compound Treatment

Caption: General experimental workflow for this compound cell culture studies.

Experimental Protocols

General Guidelines for this compound Preparation and Use

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Working Dilutions: Prepare fresh working dilutions of this compound from the stock solution in the appropriate cell culture medium just before use. The final DMSO concentration in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PANC-1, MDA-MB-231)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1-10 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for STAT3 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of STAT3 and the expression of related proteins following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well plates